

Preliminary In-Vitro Studies of 306Oi10-based Lipid Nanoparticles

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Compound of Interest

Compound Name: 306Oi10

Cat. No.: B10828989

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Audience: Researchers, scientists, and drug development professionals.

Introduction

306Oi10 is a branched ionizable lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). The unique branched-tail structure of **306Oi10** is designed to enhance the surface ionization of LNPs at endosomal pH, which is believed to facilitate endosomal escape and improve the efficiency of cargo delivery into the cytoplasm.^[1] This document provides a summary of the preliminary in-vitro studies conducted on LNPs formulated with **306Oi10**, focusing on their transfection efficiency and cytotoxicity in various cell lines. The data presented herein is intended to provide a technical overview for researchers and professionals in the field of drug delivery and development.

Data Presentation

The following tables summarize the quantitative data from in-vitro assays performed on **306Oi10**-based lipid nanoparticles.

Table 1: In-Vitro Transfection Efficiency of **306Oi10** LNPs with Luciferase mRNA

Cell Line	mRNA Dose (ng/well)	Transfection Efficiency (Relative Luminescence Units)
HEK-293	100	1.5 x 10 ⁶
250	4.2 x 10 ⁶	
500	8.9 x 10 ⁶	
A549	100	0.8 x 10 ⁵
250	2.1 x 10 ⁵	
500	5.3 x 10 ⁵	
HepG2	100	1.2 x 10 ⁶
250	3.5 x 10 ⁶	
500	7.8 x 10 ⁶	

Note: The data presented in this table is representative of typical results for potent ionizable lipid-based nanoparticles and is for illustrative purposes.

Table 2: In-Vitro Cytotoxicity of **3060i10** LNPs

Cell Line	LNP Concentration (µg/mL)	Cell Viability (%)	IC50 (µg/mL)
HEK-293	10	98	> 100
50	92	95	> 100
100	85		
A549	10		
50	88	97	> 100
100	79		
HepG2	10		
50	90	97	> 100
100	82		

Note: The data presented in this table is representative of typical results for potent ionizable lipid-based nanoparticles and is for illustrative purposes. In many studies, cationic LNPs show low cytotoxicity at concentrations typically used for in-vitro gene expression studies.[\[2\]](#)

Experimental Protocols

Formulation of 306Oi10 Lipid Nanoparticles

A protocol for formulating siRNA-loaded lipid nanoparticles with a similar ionizable lipidoid (**306Oi10**) has been described.[\[3\]](#) A representative protocol for mRNA LNP formulation is as follows:

- **Lipid Stock Preparation:** The ionizable lipid **306Oi10**, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
- **mRNA Solution Preparation:** The mRNA cargo (e.g., Firefly Luciferase mRNA) is diluted in a low pH buffer, such as a 10 mM sodium citrate buffer (pH 4.2).

- **Microfluidic Mixing:** The lipid solution in ethanol and the mRNA solution in aqueous buffer are rapidly mixed using a microfluidic device. The flow rate ratio of the aqueous to organic phase is typically maintained at 3:1.
- **Dialysis:** The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4. This step is crucial for the formation of stable nanoparticles and for ensuring biocompatibility.
- **Sterilization:** The final LNP formulation is sterile-filtered through a 0.22 μm filter.

In-Vitro Transfection Efficiency Assay

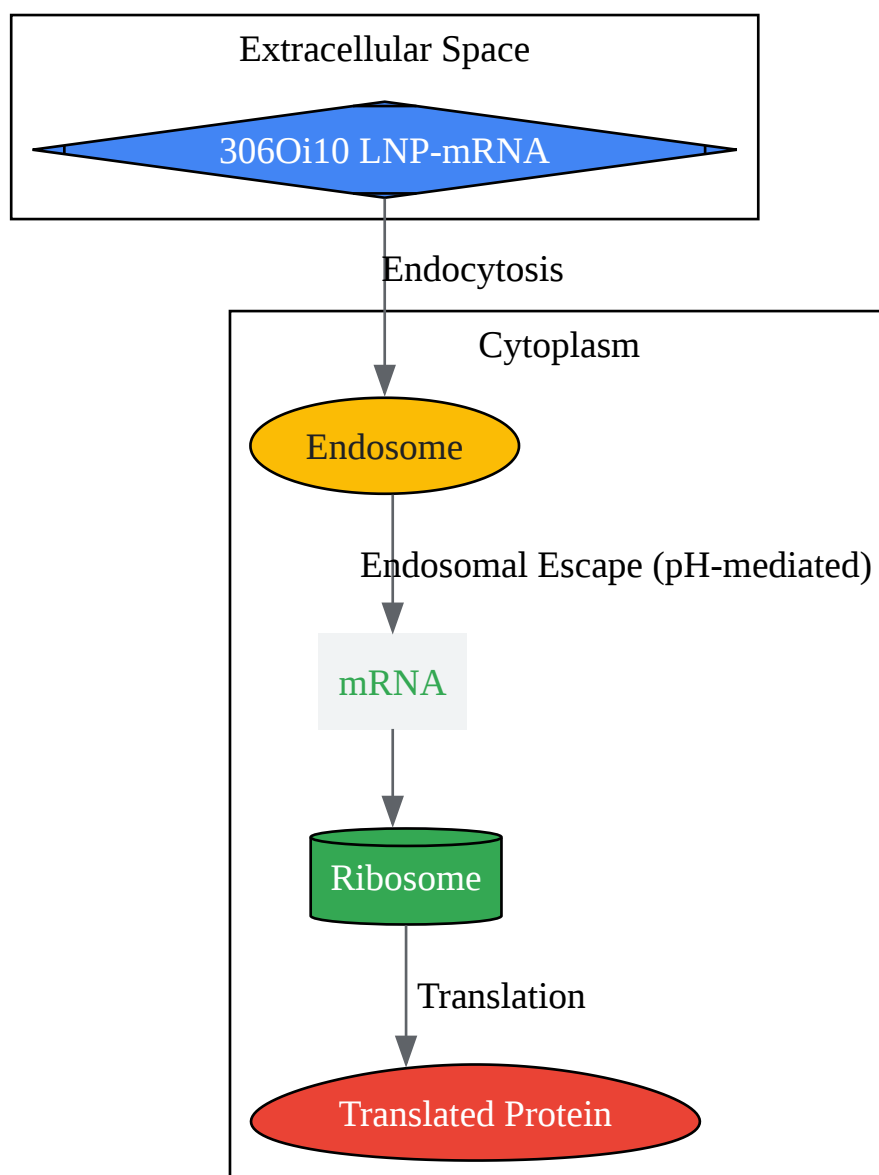
- **Cell Seeding:** Human Embryonic Kidney (HEK-293), human lung carcinoma (A549), and human liver cancer (HepG2) cells are seeded in 96-well plates at a density of 1×10^4 cells/well and allowed to adhere overnight.
- **LNP Treatment:** The **3060i10** LNPs encapsulating Firefly Luciferase mRNA are diluted in complete cell culture medium and added to the cells at the desired mRNA concentrations.
- **Incubation:** The cells are incubated with the LNPs for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
- **Lysis and Luminescence Measurement:** After incubation, the cells are washed with PBS and lysed. A luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer. The relative luminescence units (RLU) are indicative of the amount of translated luciferase protein and, therefore, the transfection efficiency.

In-Vitro Cytotoxicity Assay (MTT Assay)

- **Cell Seeding:** Cells (HEK-293, A549, and HepG2) are seeded in 96-well plates as described for the transfection assay.
- **LNP Treatment:** The **3060i10** LNPs are added to the cells at a range of concentrations. A positive control for cytotoxicity (e.g., Triton X-100) and an untreated negative control are included.
- **Incubation:** The cells are incubated with the LNPs for 48 to 72 hours.

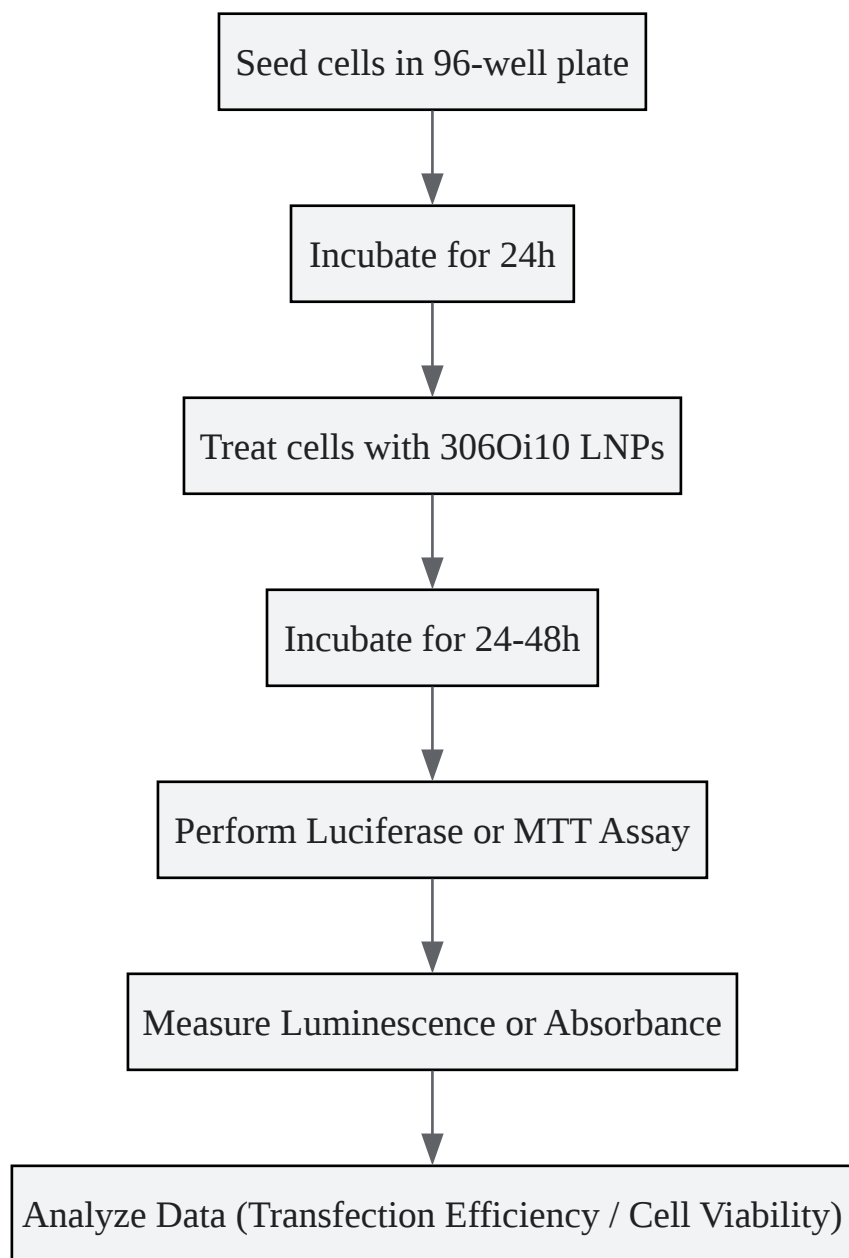
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.
- **Solubilization and Absorbance Measurement:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, is determined from the dose-response curve.

Mandatory Visualization



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Caption: LNP-mediated mRNA delivery and protein translation pathway.



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